molecular formula C15H22Cl2N2O2 B12807660 N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride CAS No. 77985-27-4

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride

Cat. No.: B12807660
CAS No.: 77985-27-4
M. Wt: 333.2 g/mol
InChI Key: GDONSJDLUTWBHJ-UHFFFAOYSA-N
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Description

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a carbamate group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride typically involves the reaction of 6-chloro-o-tolyl isocyanate with 2-(piperidin-1-yl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride involves its interaction with specific molecular targets. The piperidine ring and carbamate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Piperidinoethyl)carbamic acid, 6-chloro-p-tolyl ester
  • N-(2-Piperidinoethyl)carbamic acid, 6-chloro-m-tolyl ester

Uniqueness

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is unique due to the specific positioning of the chlorine atom on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds .

Biological Activity

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride (CAS Number: 77985-27-4) is a compound of interest in pharmaceutical research due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C15H21ClN2O2•ClH
  • Molecular Weight : 320.21 g/mol

This compound features a piperidine ring, which is known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.

The biological activity of N-(2-Piperidinoethyl)carbamic acid involves several mechanisms:

  • Cholinergic Activity : The compound may act as an inhibitor of acetylcholinesterase (AChE), thus increasing the levels of acetylcholine in the synaptic cleft. This mechanism is significant for enhancing cognitive function and treating neurodegenerative diseases .
  • Anti-inflammatory Effects : Research indicates that carbamate derivatives can exhibit anti-inflammatory properties by modulating the immune response and inhibiting pro-inflammatory cytokines .
  • Antimicrobial Activity : Some studies have suggested that derivatives of carbamic acids possess antimicrobial properties, potentially effective against various bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionEnhanced cholinergic transmission
Anti-inflammatoryReduced cytokine levels in vitro
AntimicrobialEffective against Staphylococcus aureus

Case Studies

  • Cognitive Enhancement : A study evaluated the effects of N-(2-Piperidinoethyl)carbamic acid on cognitive function in a rodent model. Results indicated improved memory retention and learning capabilities, attributed to enhanced cholinergic activity .
  • Inflammatory Response : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound significantly reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : A recent investigation tested various derivatives of carbamic acids against common pathogens. N-(2-Piperidinoethyl)carbamic acid showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in antibiotic development .

Properties

CAS No.

77985-27-4

Molecular Formula

C15H22Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

(2-chloro-6-methylphenyl) N-(2-piperidin-1-ium-1-ylethyl)carbamate;chloride

InChI

InChI=1S/C15H21ClN2O2.ClH/c1-12-6-5-7-13(16)14(12)20-15(19)17-8-11-18-9-3-2-4-10-18;/h5-7H,2-4,8-11H2,1H3,(H,17,19);1H

InChI Key

GDONSJDLUTWBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(=O)NCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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